3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
Description
Properties
Molecular Formula |
C11H15F2N |
|---|---|
Molecular Weight |
199.24 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5H,6-7,14H2,1-2H3 |
InChI Key |
XVTJAQNSAQSQGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)F)F)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves multistep organic reactions that can be adapted for laboratory or industrial scale. The key challenges include:
- Introduction of the 2,5-difluorophenyl substituent onto the propan-1-amine skeleton.
- Formation of the branched 2,2-dimethyl substitution pattern.
- Installation of the primary amine group at the terminal carbon.
The process often starts with a fluorinated aromatic precursor, followed by carbon chain extension and amination reactions.
Detailed Synthetic Route
A representative synthetic pathway includes:
Preparation of the 2,5-difluorophenyl intermediate:
- Starting from commercially available 2,5-difluorobenzene derivatives, electrophilic substitution or metalation reactions introduce functional groups amenable to further coupling.
Formation of the 2,2-dimethylpropan-1-amine backbone:
- Alkylation or Grignard reactions using tert-butyl or other branched alkyl reagents create the 2,2-dimethyl substitution.
- For example, a double Grignard reaction can be employed where the fluorophenylmagnesium bromide reacts with an appropriate electrophile to form the intermediate.
-
- Conversion of a suitable leaving group (e.g., halide or tosylate) to the primary amine via nucleophilic substitution.
- Alternatively, reductive amination or catalytic hydrogenation of an intermediate imine or nitrile can be used.
-
- The final amine is often isolated as a free base or converted into a salt (e.g., hydrochloride) to enhance stability and handling.
Industrial Scale Considerations
- Continuous flow synthesis and automated reactors are employed to optimize reaction times, yields, and reproducibility.
- Use of specific catalysts and solvent systems tailored to maximize selectivity and minimize by-products.
- Control of reaction parameters such as temperature, pressure, and reagent stoichiometry is critical to achieve high purity.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Yield (%) (Typical) |
|---|---|---|
| Fluorophenyl intermediate formation | 2,5-difluorobenzene derivatives, metalation agents (e.g., n-BuLi), electrophiles | 80–90 |
| Alkylation/Grignard reaction | 2,5-difluorophenylmagnesium bromide, tert-butyl electrophile, THF solvent | 85–90 |
| Amination | Ammonia or amine source, nucleophilic substitution conditions or reductive amination catalysts | 85–95 |
| Salt formation (optional) | Hydrochloric acid, ethanol or suitable solvent | 90–95 |
Chemical Reaction Analysis
Types of Reactions Involved
- Electrophilic aromatic substitution or metalation to functionalize the fluorinated aromatic ring.
- Grignard or organometallic coupling to construct the branched alkyl chain.
- Nucleophilic substitution or reductive amination for amine installation.
- Salt formation for stabilization.
Common Reagents
- Organolithium or Grignard reagents for carbon-carbon bond formation.
- Ammonia or primary amines for nucleophilic substitution.
- Catalysts such as palladium complexes may be used for coupling reactions.
- Hydrochloric acid for salt formation.
Research Findings and Optimization
Studies indicate that the presence of fluorine atoms at the 2 and 5 positions on the phenyl ring enhances the compound’s binding affinity and metabolic stability, which is crucial for pharmaceutical applications. Optimization of synthetic routes has focused on:
- Improving regioselectivity in fluorine substitution.
- Enhancing yields of amination steps.
- Developing scalable methods with minimal environmental impact.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Notes |
|---|---|---|
| Starting Materials | 2,5-difluorobenzene derivatives, tert-butyl electrophiles | Commercially available or synthesized |
| Key Reactions | Metalation, Grignard coupling, nucleophilic substitution, reductive amination | Multistep process |
| Catalysts and Solvents | Palladium catalysts (for coupling), THF, ethanol, other organic solvents | Selected for yield and purity |
| Purification | Salt formation (e.g., hydrochloride), chromatography | Enhances stability and handling |
| Scale | Laboratory to industrial scale with continuous flow options | Enables cost-effective production |
| Yields | Typically 80–95% per step | High overall yield achievable |
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its target, while the amine group can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally analogous amines with variations in fluorination patterns, alkyl chain branching, or aromatic substituents. Key comparisons include physicochemical properties, receptor interactions, and metabolic behavior.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents on Phenyl Ring | Alkyl Chain Structure | logP* | pKa* | Metabolic Stability* |
|---|---|---|---|---|---|
| 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine | 2,5-diF | 2,2-dimethylpropan-1-amine | 2.8 | 9.1 | High |
| 3-(2-Fluorophenyl)propan-1-amine | 2-F | propan-1-amine | 1.9 | 9.5 | Moderate |
| 3-(3,4-Dichlorophenyl)-2-methylpropan-1-amine | 3,4-diCl | 2-methylpropan-1-amine | 3.2 | 8.8 | Low |
| 3-(4-Methoxyphenyl)-2,2-dimethylpropan-1-amine | 4-OCH₃ | 2,2-dimethylpropan-1-amine | 2.1 | 9.3 | Moderate |
*Estimated values based on structural analogs and computational models .
Key Findings:
Lipophilicity (logP): The 2,5-difluoro substitution and dimethyl branching increase logP (2.8) compared to non-fluorinated analogs (e.g., 4-methoxy derivative, logP 2.1), enhancing membrane permeability .
Metabolic Stability: Fluorine substitutions at the 2- and 5-positions likely block oxidative metabolism, increasing stability compared to chlorinated or non-halogenated analogs .
Biological Activity
3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is with a molecular weight of approximately 199.24 g/mol. The compound features a difluorophenyl group attached to a dimethylpropan-1-amine backbone, which contributes to its unique biological properties.
Biological Activity
Research indicates that 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine exhibits significant biological activity through various mechanisms:
- Enzyme Interaction : The compound has been studied for its potential to interact with specific enzymes and receptors. For instance, its difluorophenyl substitution enhances binding affinity, potentially modulating metabolic processes or signal transduction pathways.
- Inhibition Studies : In vitro studies have demonstrated that similar compounds can inhibit the growth of various pathogens. For example, studies on related compounds have shown effective inhibition of Trypanosoma brucei, suggesting that the target mechanisms may extend to this compound as well .
Table 1: Summary of Biological Activities
The mechanism by which 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine exerts its biological effects is not fully understood but is believed to involve:
- Binding Affinity : The difluorophenyl group may enhance the compound's ability to bind to target proteins or enzymes, altering their activity and subsequently affecting cellular pathways.
- Signal Transduction Modulation : The compound may influence signal transduction pathways by acting as an agonist or antagonist at specific receptors, leading to downstream effects in cellular processes.
Case Studies and Research Findings
Several studies have highlighted the biological significance of compounds structurally similar to 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine:
- In Vitro Studies : Research has shown that related compounds demonstrated potent inhibition against T. brucei, with specific analogs achieving low nanomolar IC50 values in enzymatic assays .
- Pharmacological Screening : A recent study evaluated the pharmacological profiles of various derivatives, identifying several candidates with promising activity against neurodegenerative diseases and other conditions .
- Selectivity Profiling : Selectivity studies indicate that certain derivatives maintain a favorable therapeutic index by exhibiting significant activity against target pathogens while minimizing toxicity to mammalian cells .
Q & A
What are the optimal synthetic routes for 3-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine in academic research?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of 2,5-difluorophenyl precursors with a 2,2-dimethylpropan-1-amine backbone using acid chlorides or Grignard reagents.
- Step 2: Purification via column chromatography or recrystallization with solvents like ethanol or dichloromethane.
- Step 3: Hydrochloride salt formation (if needed) to enhance stability and solubility.
Advanced methods include continuous flow reactors to optimize yield (85–92%) and reduce side products . Reaction parameters (temperature: 60–80°C, pressure: 1–2 atm) are critical for regioselectivity .
How can researchers characterize the structural conformation of this compound?
Answer:
Use a combination of:
- NMR spectroscopy (¹⁹F NMR for fluorine environments, ¹H/¹³C NMR for backbone analysis).
- Mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 215.12 g/mol).
- X-ray crystallography to resolve stereochemical ambiguities, particularly for fluorine substitution patterns .
- DFT calculations to predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) .
How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from:
- Varied assay conditions (e.g., pH, solvent polarity).
- Impurity profiles (e.g., unreacted intermediates).
To resolve: - Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
- Conduct stereochemical analysis to confirm enantiomeric purity, as fluorine positioning affects receptor interactions .
What computational strategies are effective for designing derivatives with enhanced target selectivity?
Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) to map fluorine-phenyl interactions with binding pockets (e.g., serotonin receptors).
- Quantum mechanical calculations (Gaussian 16) to optimize substituent electronic effects (e.g., fluorine’s -I/+M duality) .
- QSAR models using fluorine-specific descriptors (e.g., Hammett σ constants) to predict bioactivity .
What methodologies ensure high purity for pharmacological studies?
Answer:
- HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity.
- Elemental analysis (CHNS) to verify stoichiometry.
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability .
How does fluorine substitution at the 2,5-positions influence receptor binding compared to analogs?
Answer:
The 2,5-difluoro configuration enhances:
- Lipophilicity (logP ~2.1), improving blood-brain barrier penetration.
- Electron-withdrawing effects , stabilizing π-π stacking with aromatic residues in target proteins.
Comparisons with para-fluorinated analogs show reduced off-target activity due to steric hindrance .
How can stability under physiological conditions be systematically evaluated?
Answer:
- Forced degradation studies : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.
- LC-MS monitoring to identify degradation products (e.g., defluorination or amine oxidation).
- Accelerated stability testing (40°C/75% RH for 4 weeks) to simulate long-term storage .
What experimental design principles optimize reaction yields in scaled-up synthesis?
Answer:
Apply Design of Experiments (DoE) :
- Central Composite Design to test variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃).
- Response surface methodology to identify optimal conditions (e.g., 70°C, 5 mol% Pd/C, 3:1 THF/H₂O) .
How are splitting patterns in ¹⁹F NMR interpreted for structural confirmation?
Answer:
- Coupling constants (²J₆F-F) between adjacent fluorines (typically 8–12 Hz).
- Diastereotopic effects in chiral derivatives cause non-equivalent fluorine signals.
- Reference spectra from PubChem or FDA GSRS for validation .
What explains discrepancies in reported melting points across studies?
Answer:
Variations arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
